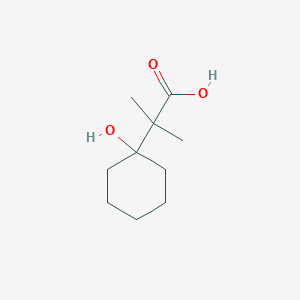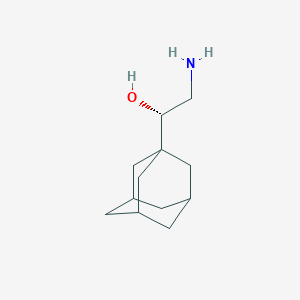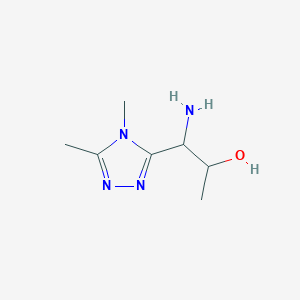
1-Amino-1-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the molecule can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer and antifungal properties
Biological Research: It serves as a building block for the synthesis of bioactive molecules and enzyme inhibitors.
Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effects. The compound’s mechanism of action is often studied using molecular docking and other computational techniques to understand its binding modes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These derivatives also contain the triazole ring and are used in medicinal chemistry.
Uniqueness
1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H14N4O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-amino-1-(4,5-dimethyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-4(12)6(8)7-10-9-5(2)11(7)3/h4,6,12H,8H2,1-3H3 |
InChI-Schlüssel |
NHTVOLBEYXYANW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



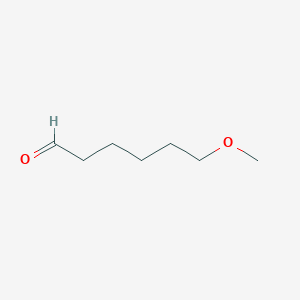
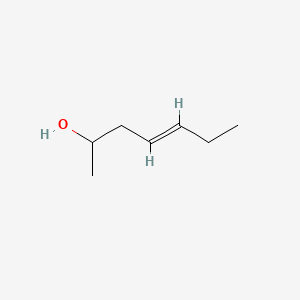
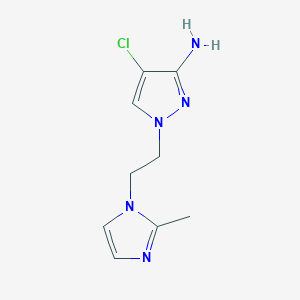

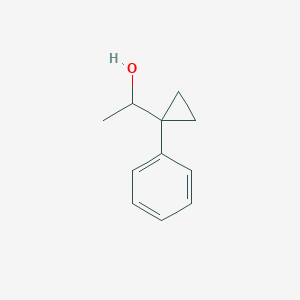

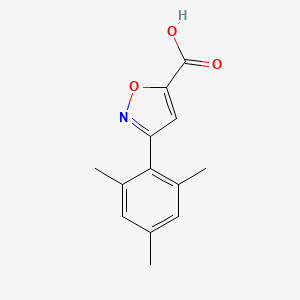

![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
